2-Azaspiro[3.5]nonane-7-carboxylic acid
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Overview
Description
2-Azaspiro[35]nonane-7-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[3.5]nonane-7-carboxylic acid typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of appropriate amines with cyclic ketones under acidic or basic conditions to form the spirocyclic intermediate, which is then further functionalized to yield the desired carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Azaspiro[3.5]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
2-Azaspiro[3.5]nonane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.5]nonane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in biochemical pathways. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its full mechanism of action .
Comparison with Similar Compounds
- 2-Amino-7-azaspiro[3.5]nonane-7-carboxylic acid
- 2-Boc-2-Azaspiro[3.5]nonane-7-carboxylic acid
- 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
Comparison: Compared to its analogs, 2-Azaspiro[3.5]nonane-7-carboxylic acid exhibits unique reactivity and stability due to the presence of the carboxylic acid group. This functional group enhances its solubility and allows for further derivatization, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-azaspiro[3.5]nonane-7-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-8(12)7-1-3-9(4-2-7)5-10-6-9/h7,10H,1-6H2,(H,11,12) |
InChI Key |
YFRJILGFZYLORQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C(=O)O)CNC2 |
Origin of Product |
United States |
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